REACTION_CXSMILES
|
[CH3:1][C:2]1[S:6][C:5]([CH:7](O)[CH2:8][CH3:9])=[CH:4][CH:3]=1.[Cr](O[Cr]([O-])(=O)=O)([O-])(=O)=[O:12].[NH+]1C=CC=CC=1.[NH+]1C=CC=CC=1>C(Cl)Cl>[CH3:1][C:2]1[S:6][C:5]([CH2:7][C:8](=[O:12])[CH3:9])=[CH:4][CH:3]=1 |f:1.2.3|
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Name
|
|
Quantity
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0 (± 1) mol
|
Type
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reactant
|
Smiles
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CC1=CC=C(S1)C(CC)O
|
Name
|
|
Quantity
|
9.03 g
|
Type
|
reactant
|
Smiles
|
[Cr](=O)(=O)([O-])O[Cr](=O)(=O)[O-].[NH+]1=CC=CC=C1.[NH+]1=CC=CC=C1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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FILTRATION
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Details
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The reaction was then filtered through Celite
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Type
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CONCENTRATION
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Details
|
the filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified by chromatography (silica gel, etherhexanes, 1:9)
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=C(S1)CC(C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |